L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide composed of four amino acids: L-threonine, L-alanine, L-alanine, and L-aspartic acid. This compound is of interest in various scientific fields, including biochemistry and pharmacology, due to its potential applications in drug development and as a biochemical tool. The classification of this compound falls under peptides, specifically as a tetrapeptide, which are short chains of amino acids linked by peptide bonds.
The compound can be synthesized through various chemical methods, often involving solid-phase peptide synthesis or liquid-phase synthesis techniques. It is categorized under bioactive peptides, which are known for their physiological effects on the body, including antimicrobial and immunomodulatory properties. The classification also includes its role as a metabolite in biological systems, contributing to various metabolic pathways.
The synthesis of L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis.
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the progress of the synthesis and confirm the identity of the synthesized peptide.
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid has a specific molecular structure characterized by its sequence of amino acids. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions typical for peptides:
The stability and reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid may exert its biological effects through various mechanisms:
Research indicates that peptides with similar structures can enhance immune responses or exhibit antibacterial properties, suggesting potential applications in therapeutics.
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry for structural confirmation.
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid has several scientific uses:
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid (Thr-Ala-Ala-Asp) is synthesized primarily via Solid-Phase Peptide Synthesis (SPPS), leveraging either tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies. For this tetrapeptide, Fmoc-SPPS is typically preferred due to its operational simplicity and avoidance of highly corrosive acids. The synthesis commences by anchoring Fmoc-protected aspartic acid to a Wang resin via an acid-labile ester linkage, facilitating eventual cleavage while preserving side-chain integrity [4]. Sequential deprotection (using 20% piperidine in DMF) and coupling of Fmoc-Ala-OH, Fmoc-Ala-OH, and Fmoc-Thr(tBu)-OH follow. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxyl groups, with 1-hydroxybenzotriazole (HOBt) suppressing epimerization [1] [6]. The final step involves resin cleavage and global deprotection using trifluoroacetic acid (TFA), liberating the unprotected tetrapeptide.
Table 1: SPPS Parameters for Thr-Ala-Ala-Asp
Step | Reagents/Conditions | Function |
---|---|---|
Resin Loading | Wang resin, Fmoc-Asp(OtBu)-OH, DIC/DMAP | C-terminal anchoring |
Deprotection | 20% piperidine/DMF | Fmoc removal |
Coupling | Fmoc-AA-OH, EDC/HOBt, DMF, 2–4 hours | Peptide bond formation |
Cleavage/Deprotection | TFA/TIS/H₂O (95:2.5:2.5), 2 hours | Resin cleavage and side-chain deprotection |
Solution-phase synthesis serves as an alternative for small-scale production, particularly for segments requiring precise stereocontrol. The mixed anhydride method (e.g., using isobutyl chloroformate) enables stepwise condensation in organic solvents like ethyl acetate or tetrahydrofuran. For Thr-Ala-Ala-Asp, the C-terminal dipeptide (Ala-Asp) is first synthesized by reacting Boc-Ala-OH with H-Asp(OtBu)-OH via a mixed anhydride intermediate. Subsequent coupling with Boc-Thr(tBu)-OH yields the protected tetrapeptide, followed by global deprotection. This method minimizes racemization at the C-terminal Asp residue due to its steric hindrance and the absence of strong bases during activation [2] [6]. However, challenges include low yields in intermolecular couplings and cumbersome purification of protected intermediates [4].
Enzymatic approaches using l-amino acid ligases (Lals) offer a green alternative for synthesizing Thr-Ala-Ala-Asp. Lals, such as TabS from Pseudomonas syringae, catalyze ATP-dependent condensation of unprotected amino acids with strict stereoselectivity. TabS exhibits broad substrate specificity for Thr at the N-terminus and acidic residues (e.g., Asp) at the C-terminus, making it suitable for synthesizing Thr-terminated peptides without epimerization by-products [3]. In vitro, TabS combines Thr with Ala-Ala-Asp in a one-pot reaction, though tripeptide substrates may require prior synthesis via SPPS. This method achieves high yields (e.g., 96% for Gln-Thr [3]) and avoids laborious protection-deprotection cycles.
Table 2: Synthesis Method Comparison
Method | Epimerization Risk | Scale Suitability | Key Advantage |
---|---|---|---|
Fmoc-SPPS | Low (with HOBt) | Industrial | Automation-friendly |
Mixed Anhydride | Moderate | Lab-scale | Avoids silver ions |
TabS Ligase | None | Biocatalytic | No protecting groups needed |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8